Cas no 2097947-44-7 (2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is a specialized organic compound featuring a spirocyclic structure with both oxa- and aza-heterocyclic components. Its unique molecular architecture, including a methoxy group and an amino ketone moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The spirocyclic core enhances structural rigidity, potentially improving binding affinity in bioactive molecules. The presence of multiple functional groups allows for versatile derivatization, enabling applications in drug discovery and material science. This compound is particularly useful in the development of novel therapeutics due to its balanced lipophilicity and stereochemical complexity. Proper handling under controlled conditions is recommended due to its reactive functional groups.
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one structure
2097947-44-7 structure
商品名:2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
CAS番号:2097947-44-7
MF:C11H20N2O3
メガワット:228.288103103638
CID:4773951

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
    • 2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone
    • 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
    • インチ: 1S/C11H20N2O3/c1-15-9-2-5-16-11(6-9)3-4-13(8-11)10(14)7-12/h9H,2-8,12H2,1H3
    • InChIKey: IPBOUQTVFRVDPW-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC21CN(C(CN)=O)CC2)OC

計算された属性

  • せいみつぶんしりょう: 228.14739250 g/mol
  • どういたいしつりょう: 228.14739250 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.8
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • ぶんしりょう: 228.29

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-7708-10g
2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
2097947-44-7 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-7708-0.25g
2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
2097947-44-7 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-7708-1g
2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
2097947-44-7 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-7708-2.5g
2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
2097947-44-7 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-7708-5g
2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
2097947-44-7 95%+
5g
$2167.0 2023-09-07
TRC
A191311-500mg
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
2097947-44-7
500mg
$ 365.00 2022-06-08
TRC
A191311-100mg
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
2097947-44-7
100mg
$ 95.00 2022-06-08
Life Chemicals
F1907-7708-0.5g
2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
2097947-44-7 95%+
0.5g
$627.0 2023-09-07
TRC
A191311-1g
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
2097947-44-7
1g
$ 570.00 2022-06-08

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one 関連文献

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-oneに関する追加情報

Introduction to 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one (CAS No. 2097947-44-7)

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique spirocyclic framework and functional groups. The compound, identified by its CAS number 2097947-44-7, features a combination of nitrogen, oxygen, and carbon atoms arranged in a highly intricate manner, which makes it a promising candidate for further exploration in drug discovery and molecular design.

The presence of multiple heteroatoms, including nitrogen and oxygen, within the spiro[4.5]decan core suggests potential interactions with biological targets such as enzymes and receptors. This structural motif is particularly intriguing because spirocyclic compounds often exhibit enhanced binding affinity and selectivity, which are critical attributes for developing novel therapeutic agents. The 9-methoxy substituent further modifies the electronic properties of the molecule, potentially influencing its reactivity and biological activity.

In recent years, there has been growing interest in the development of spirocyclic compounds as pharmacophores due to their ability to adopt stable three-dimensional conformations that can mimic natural product scaffolds. These conformations are thought to improve the interactions between the molecule and its target site, leading to more effective drug candidates. The 2-amino group in 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one provides an additional site for functionalization, allowing for the synthesis of derivatives with tailored biological properties.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors, which are among the most widely studied classes of drugs in oncology and inflammatory diseases. The spirocyclic core and the presence of nitrogen-containing heterocycles are reminiscent of known kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against specific kinases. Preliminary computational studies have indicated that the rigid spirostructure could stabilize binding interactions with protein targets, making it an attractive scaffold for further optimization.

The 9-methoxy substituent has been shown to enhance metabolic stability and bioavailability in other drug candidates, which could be a critical advantage for 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one if it enters clinical development. Additionally, the 6-oxa linkage within the spirocycle introduces flexibility while maintaining structural integrity, allowing for conformational adjustments that could improve binding affinity.

Recent advancements in structure-based drug design have enabled researchers to predict how modifications to a molecule's structure will affect its biological activity. By leveraging these techniques, scientists have been able to identify key residues on protein targets that can be targeted by small molecules like 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one. This has led to the identification of novel lead compounds with improved pharmacokinetic profiles and reduced side effects.

The synthesis of complex molecules like CAS No. 2097947-44-7 presents significant challenges due to their intricate stereochemistry and multiple functional groups. However, recent improvements in synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in building spirocyclic frameworks efficiently.

In addition to its potential as a kinase inhibitor, 2-Amino-1-(9-methoxy-6-oxya-spiro[4.5]decan)-2-carboxylethanamine (another name for this compound) has been explored as a building block for more complex scaffolds through further functionalization. For instance, introducing additional heterocycles or altering the substitution patterns could lead to derivatives with enhanced potency or selectivity against other therapeutic targets.

The role of computational chemistry in understanding molecular interactions cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound might interact with biological targets at an atomic level. These studies have helped refine hypotheses about its mechanism of action and guided efforts to optimize its properties.

As research continues in this area, it is likely that more derivatives of CAS No. 2097947447 will be synthesized and evaluated for their biological activity. The unique combination of structural features makes it a versatile scaffold for exploring new therapeutic strategies across multiple disease areas.

The development of novel pharmaceuticals is an iterative process that relies on both experimental validation and computational prediction. By combining these approaches, researchers can accelerate the discovery pipeline and bring new treatments to patients more quickly than ever before.

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